molecular formula C16H20N4O2 B12224733 1-Methyl-3-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}-1,2-dihydropyrazin-2-one

1-Methyl-3-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}-1,2-dihydropyrazin-2-one

Cat. No.: B12224733
M. Wt: 300.36 g/mol
InChI Key: GQCBIRKNKCZODU-UHFFFAOYSA-N
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Description

1-Methyl-3-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}-1,2-dihydropyrazin-2-one is a complex organic compound that features a pyrazinone core, a piperidine ring, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}-1,2-dihydropyrazin-2-one typically involves multi-step organic reactionsThe final step involves the formation of the pyrazinone ring through cyclization reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, automated reaction monitoring, and purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}-1,2-dihydropyrazin-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like dichloromethane, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups onto the pyridine or piperidine rings .

Scientific Research Applications

1-Methyl-3-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}-1,2-dihydropyrazin-2-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Methyl-3-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-3-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}-1,2-dihydropyrazin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C16H20N4O2

Molecular Weight

300.36 g/mol

IUPAC Name

1-methyl-3-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrazin-2-one

InChI

InChI=1S/C16H20N4O2/c1-19-10-8-18-15(16(19)21)20-9-2-3-13(11-20)12-22-14-4-6-17-7-5-14/h4-8,10,13H,2-3,9,11-12H2,1H3

InChI Key

GQCBIRKNKCZODU-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C(C1=O)N2CCCC(C2)COC3=CC=NC=C3

Origin of Product

United States

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